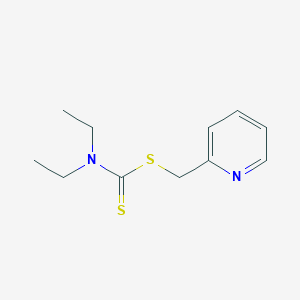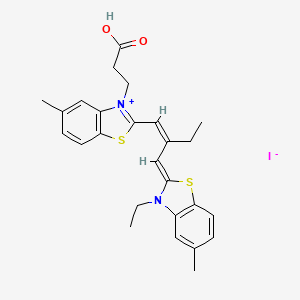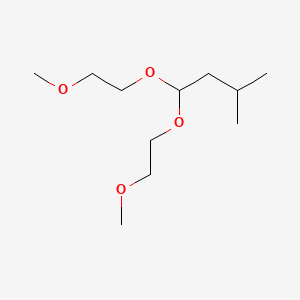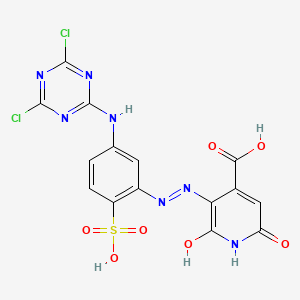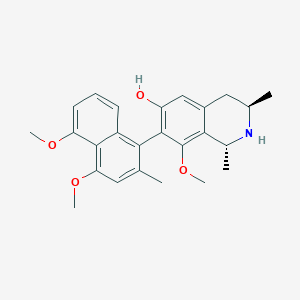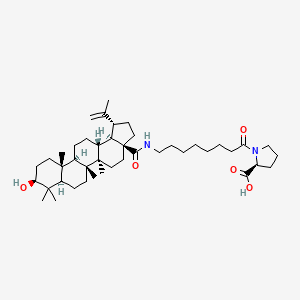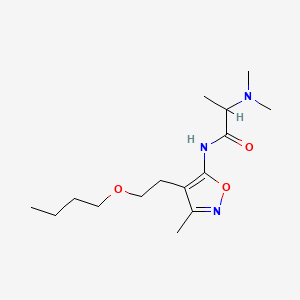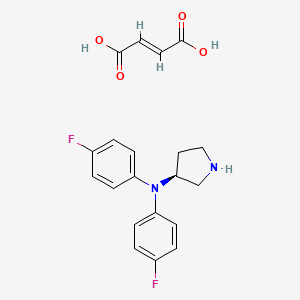
Lafadofensine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lafadofensine fumarate is a chemical compound with the molecular formula C16H16F2N2.C4H4O4 and a molecular weight of 390.3806 . It is an investigational compound, primarily studied for its potential therapeutic applications. The compound consists of lafadofensine, a pyrrolidine derivative, combined with fumaric acid to form a fumarate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lafadofensine fumarate involves multiple steps, starting with the preparation of lafadofensineThe final step involves the reaction of lafadofensine with fumaric acid to form the fumarate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification processes to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lafadofensine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lafadofensine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Lafadofensine fumarate has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lafadofensine fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quetiapine fumarate: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Uniqueness
Lafadofensine fumarate is unique due to its specific chemical structure and its potential therapeutic applications. Unlike quetiapine fumarate and dimethyl fumarate, which are already approved for clinical use, this compound is still under investigation, highlighting its potential for novel therapeutic applications .
Properties
CAS No. |
914989-91-6 |
|---|---|
Molecular Formula |
C20H20F2N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H16F2N2.C4H4O4/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;5-3(6)1-2-4(7)8/h1-8,16,19H,9-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-;/m0./s1 |
InChI Key |
ZSZYIZVGIHDIEP-SBWPJONASA-N |
Isomeric SMILES |
C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


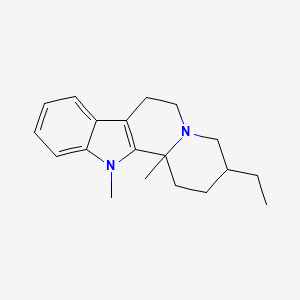
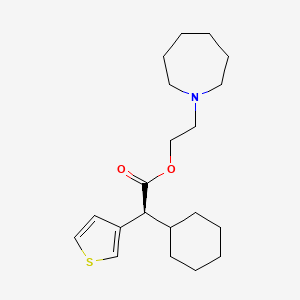

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-](/img/structure/B12735167.png)


